2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC15518981
Molecular Formula: C20H12N2O6
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12N2O6 |
|---|---|
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C20H12N2O6/c23-18-4-2-1-3-17(18)21-19(24)15-10-9-14(11-16(15)20(21)25)28-13-7-5-12(6-8-13)22(26)27/h1-11,23H |
| Standard InChI Key | JDADADLFGLSIRG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])O |
Introduction
General Characteristics of Isoindoles
Isoindoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. They are known for their versatility in organic synthesis and their potential biological activities, including anticancer, antioxidant, and antimicrobial properties. The presence of a hydroxyl group and a nitrophenoxy moiety in the compound of interest suggests potential for various chemical reactions and biological interactions.
Synthesis of Similar Isoindole Derivatives
The synthesis of isoindole derivatives often involves multi-step organic reactions. For example, the synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves such complex reactions. While specific synthesis details for 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione are not available, similar compounds can be synthesized using methods like condensation reactions or cyclization processes.
Biological Activities of Isoindole Derivatives
Isoindole derivatives have been studied for their biological activities, including anticancer and antioxidant properties. For instance, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have shown significant antimitotic activity against human tumor cells . While specific data on 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is lacking, its structural features suggest potential for biological activity.
Data Tables for Similar Compounds
| Compound | CAS Number | Ames Assay Result |
|---|---|---|
| Example Compound | CAS# | Result (e.g., A) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume